molecular formula C14H8Cl2N2OS B3560744 3-(2,3-dichlorophenyl)-2-sulfanylquinazolin-4(3H)-one

3-(2,3-dichlorophenyl)-2-sulfanylquinazolin-4(3H)-one

Cat. No.: B3560744
M. Wt: 323.2 g/mol
InChI Key: TWSVEOMDUSNWNT-UHFFFAOYSA-N
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Description

3-(2,3-dichlorophenyl)-2-sulfanylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure substituted with a 2,3-dichlorophenyl group and a sulfanyl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dichlorophenyl)-2-sulfanylquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,3-dichloroaniline and 2-mercaptobenzoic acid.

    Formation of Quinazolinone Core: The 2,3-dichloroaniline is reacted with 2-mercaptobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the quinazolinone core.

    Substitution Reaction: The quinazolinone core is then subjected to a substitution reaction with a suitable reagent to introduce the 2-sulfanyl group at the 2-position of the quinazolinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dichlorophenyl)-2-sulfanylquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can undergo reduction reactions to modify the quinazolinone core or the substituents.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced quinazolinone derivatives

    Substitution: Functionalized quinazolinone derivatives

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, facilitating the formation of metal complexes.

    Organic Synthesis: It serves as an intermediate in the synthesis of other biologically active quinazolinone derivatives.

Biology

    Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes, making it a potential candidate for drug development.

    Antimicrobial Activity: Studies have shown that it exhibits antimicrobial properties against certain bacterial and fungal strains.

Medicine

    Anticancer Activity: Research has indicated that the compound may have anticancer properties, particularly against certain types of cancer cells.

    Anti-inflammatory Activity: It has been explored for its potential to reduce inflammation in various biological models.

Industry

    Pharmaceuticals: The compound is used as a building block in the synthesis of pharmaceutical agents.

Mechanism of Action

The mechanism of action of 3-(2,3-dichlorophenyl)-2-sulfanylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as cell proliferation and inflammation.

    Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenylquinazolinone: Lacks the sulfanyl group but shares the quinazolinone core and dichlorophenyl substituent.

    2-Sulfanylquinazolinone: Lacks the dichlorophenyl group but contains the quinazolinone core and sulfanyl substituent.

    3-Phenyl-2-sulfanylquinazolin-4(3H)-one: Contains a phenyl group instead of the dichlorophenyl group.

Uniqueness

3-(2,3-dichlorophenyl)-2-sulfanylquinazolin-4(3H)-one is unique due to the presence of both the 2,3-dichlorophenyl and 2-sulfanyl groups, which contribute to its distinct chemical and biological properties. This combination of substituents enhances its potential as a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

3-(2,3-dichlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2OS/c15-9-5-3-7-11(12(9)16)18-13(19)8-4-1-2-6-10(8)17-14(18)20/h1-7H,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSVEOMDUSNWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,3-dichlorophenyl)-2-sulfanylquinazolin-4(3H)-one

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